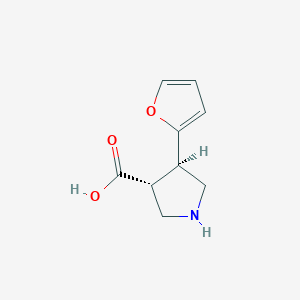
(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid
Overview
Description
“(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid” can be represented by the SMILES stringC1C@@HC(=O)O)C2=CC=CO2 .
Scientific Research Applications
Chemical Reactions and Synthesis
The compound (3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid is structurally related to furan derivatives, which are known for their diverse reactions with C- and N-nucleophiles. These reactions yield a wide array of compounds including amides, pyrrolones, and benzofurans under various conditions. This versatility demonstrates the compound's potential as a precursor in the synthesis of cyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science (Kamneva, Anis’kova, & Egorova, 2018).
Central Nervous System (CNS) Acting Drugs
Furan derivatives, akin to (3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid, have been identified as potential precursors for the synthesis of novel CNS acting drugs. The structural features of these compounds, including the presence of heteroatoms like nitrogen and oxygen, offer a promising avenue for developing treatments for CNS disorders with minimized adverse effects (Saganuwan, 2017).
Pyrolysis and Smoke Formation
Research into the pyrolysis of carbohydrates and related compounds, including furan derivatives, provides insights into the formation of smoke and other pyrolysis products. This knowledge is crucial for understanding and improving processes like biomass conversion and the production of biofuels. The study of furan derivatives' pyrolysis can help identify pathways to more efficient and cleaner combustion methods (Sanders, Goldsmith, & Seeman, 2003).
Bioactive Compounds and Drug Design
The structural motif of (3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid, particularly the pyrrolidine ring, is extensively used in drug discovery for its bioactive properties. This scaffold's versatility in exploring pharmacophore space and its contributions to the stereochemistry and three-dimensional coverage of molecules highlight its potential in the design of new compounds with varied biological activities. These applications range from antiviral and antitumor agents to antimycobacterial and antiparkinsonian drugs (Li Petri et al., 2021).
properties
IUPAC Name |
(3R,4R)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTSLALPZKTAJM-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1425057.png)
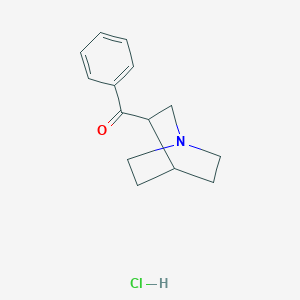
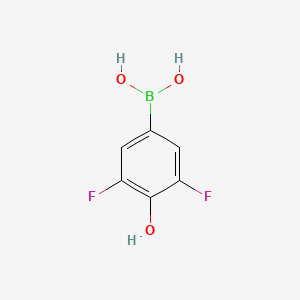
![2-[3-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B1425061.png)
![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)
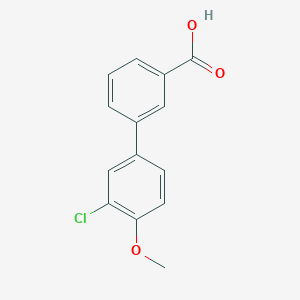
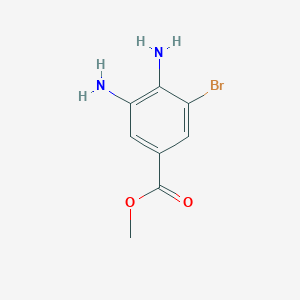
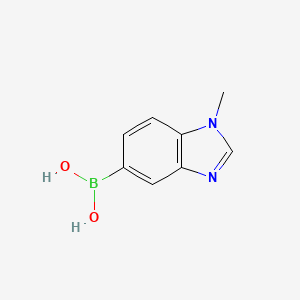
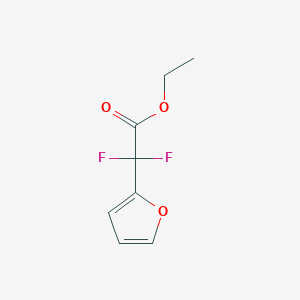
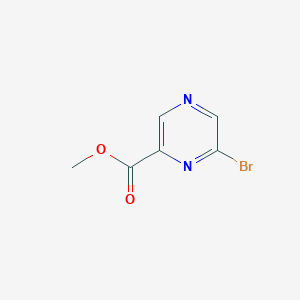
![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
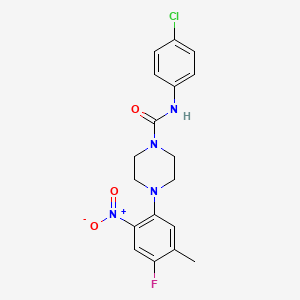
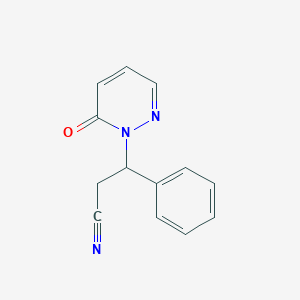
![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)